molecular formula C5H6N2O3S B13063149 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13063149
M. Wt: 174.18 g/mol
InChI Key: HKVFGWJREFXCRP-UHFFFAOYSA-N
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Description

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound with the molecular formula C5H6N2O3S. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with a thioether-containing carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, which facilitates the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols (for esterification), amines (for amidation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Esters, amides.

Scientific Research Applications

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in studies investigating enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways essential for the survival of pathogens. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylate: An ester derivative of the compound.

Uniqueness

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of a methylsulfanyl group and an oxadiazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

5-[(Methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring and a carboxylic acid functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, antitumor, and antiviral research.

The molecular formula of this compound is C5_5H6_6N2_2O3_3S, with a molecular weight of approximately 174.18 g/mol. Its structure features a methylsulfanyl group that may enhance its reactivity and biological activity compared to other oxadiazole derivatives.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of this compound have shown effectiveness against various pathogens including Mycobacterium tuberculosis and other bacterial strains. The mechanism often involves interference with critical cellular processes that are essential for pathogen survival .

Antitumor Activity

The antitumor potential of this compound has been explored in several studies. For instance, it has been reported to inhibit the growth of various cancer cell lines such as colon adenocarcinoma (HT-29) and breast cancer (MDA-MB-231). The cytotoxic effects were observed to be dose-dependent, with significant reductions in cell viability at higher concentrations .

Cell Line Concentration (µM) Viability Reduction (%)
HT-291064.0
HT-295039.0
MDA-MB-2311039.9
MDA-MB-2315049.4

These results suggest that the compound may serve as a lead for developing new anticancer agents.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may trigger programmed cell death pathways in tumor cells.
  • Targeting Specific Enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases and carbonic anhydrases .

Case Studies

In one notable study, derivatives of oxadiazoles were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The study highlighted that modifications to the oxadiazole structure could significantly enhance biological activity and reduce toxicity profiles . Another investigation focused on the synthesis and evaluation of related compounds demonstrated promising results against drug-resistant strains of Mycobacterium tuberculosis, further supporting the potential therapeutic applications of oxadiazoles .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally related compounds:

Compound Name Structural Features Biological Activity
5-Methyl-1,2,4-oxadiazole-3-carboxylic acidLacks methylsulfanyl groupAntimicrobial
1-(Methylsulfanyl)-1H-[1,2,4]triazoleContains triazole insteadAntifungal
5-(Substituted phenyl)-1,2,4-oxadiazolesVariations in phenyl substitutionsAntitumor

The presence of both the methylsulfanyl group and the carboxylic acid in our compound offers unique opportunities for chemical transformations and enhances its biological activity compared to similar compounds.

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

5-(methylsulfanylmethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H6N2O3S/c1-11-2-3-6-4(5(8)9)7-10-3/h2H2,1H3,(H,8,9)

InChI Key

HKVFGWJREFXCRP-UHFFFAOYSA-N

Canonical SMILES

CSCC1=NC(=NO1)C(=O)O

Origin of Product

United States

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